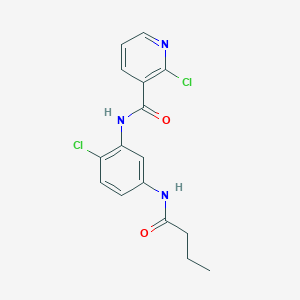![molecular formula C21H26N2OS B258204 N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, commonly known as TTT-3002, is a novel compound that has been developed for scientific research purposes. It belongs to the class of benzothienopyridines and has shown potential in various studies for its ability to target specific receptors in the central nervous system.
Wirkmechanismus
TTT-3002 acts as a positive allosteric modulator of the α7nAChR, which means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, acetylcholine. This results in increased calcium influx and neurotransmitter release, which leads to improved cognitive function and reduced inflammation in the brain. TTT-3002 has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
TTT-3002 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. TTT-3002 has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, TTT-3002 has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the α7nAChR.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TTT-3002 for lab experiments is its high affinity and selectivity for the α7nAChR, which allows for specific targeting of this receptor. TTT-3002 is also relatively easy to synthesize and has been optimized for large-scale production. However, one limitation of TTT-3002 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of TTT-3002. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of TTT-3002 with improved pharmacokinetic properties and selectivity for the α7nAChR. Additionally, further research is needed to fully understand the mechanism of action of TTT-3002 and its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of TTT-3002 involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromo-6-methylpyridine to form the intermediate compound 2-(6-methylpyridin-2-ylthio)aniline. This intermediate is then reacted with N-(pyrrolidin-1-yl)methanesulfonamide to form the final product, TTT-3002. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
TTT-3002 has been extensively studied for its potential use in various scientific research applications. It has been shown to have high affinity and selectivity for the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. TTT-3002 has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to enhance cognitive function and reduce inflammation in the brain.
Eigenschaften
Produktname |
N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide |
|---|---|
Molekularformel |
C21H26N2OS |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N-[6-methyl-3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C21H26N2OS/c1-15-9-10-17-18(14-23-11-5-6-12-23)21(25-19(17)13-15)22-20(24)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3,(H,22,24) |
InChI-Schlüssel |
AFCYYXJVKMRVHD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)


